3-Nitro-4,5-dihydroisoxazole

Vue d'ensemble

Description

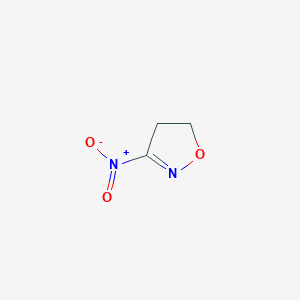

3-Nitro-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. The presence of a nitro group at the third position of the ring enhances its reactivity and potential for further functionalization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4,5-dihydroisoxazole can be achieved through [3+2] cycloaddition reactions. One common method involves the reaction between nitrile N-oxides and nitroalkenes. For example, benzonitrile N-oxides can react with (E)-3,3,3-trichloro-1-nitroprop-1-ene under mild conditions to yield 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles with high regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves the same [3+2] cycloaddition reactions but on a larger scale. The use of commercially available and inexpensive starting materials, such as nitrile N-oxides and nitroalkenes, makes this method economically viable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Nitro-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and amino derivatives.

Reduction: Formation of hydroxylamine and amine derivatives.

Substitution: Formation of various substituted isoxazoles.

Applications De Recherche Scientifique

Synthetic Routes

The compound can be synthesized through various methods, notably the [3+2] cycloaddition reaction between nitrile N-oxides and nitroalkenes. For instance, benzonitrile N-oxides can react with (E)-3,3,3-trichloro-1-nitroprop-1-ene to yield 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles under mild conditions.

Chemistry

In synthetic chemistry, 3-Nitro-4,5-dihydroisoxazole serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .

Biology

The compound has been investigated for its biological activity. Notably:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of 3-(5-nitro-2-furanyl)-5-carboxylamide-4,5-dihydroisoxazole with a minimum inhibition concentration (MIC) of 14 µg/mL against tested bacteria .

- Anti-inflammatory Effects : Another study focused on a derivative known as DIC (3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole), which demonstrated anti-inflammatory effects by reducing cytokine release in macrophages and inhibiting the migration of neutrophils in vivo .

Medicine

The potential medicinal applications of this compound are significant:

- Drug Development : The compound is being explored as a scaffold for new therapeutic agents due to its ability to interact with biological targets effectively. Its derivatives have shown promise in modulating inflammatory pathways and could lead to novel anti-inflammatory drugs .

- Nrf2 Activation : Compounds based on this compound have been tested for their ability to activate the Nrf2/HO-1 antioxidant pathway. This activation is crucial for protective responses against oxidative stress in cells .

Mécanisme D'action

The mechanism of action of 3-nitro-4,5-dihydroisoxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-Dihydroisoxazole: Lacks the nitro group, resulting in different reactivity and biological activity.

3-Nitroisoxazole: Contains a fully unsaturated ring, leading to different chemical properties and reactivity.

3-Nitro-5,6-dihydroisoxazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

3-Nitro-4,5-dihydroisoxazole is unique due to the presence of both a nitro group and a partially saturated ring. This combination enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry .

Activité Biologique

3-Nitro-4,5-dihydroisoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a five-membered ring containing nitrogen and oxygen, the presence of a nitro group at the third position enhances its reactivity and potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHNO and a molecular weight of 116.07 g/mol. Its structure includes:

- A nitro group (-NO) that increases reactivity.

- A partially saturated isoxazole ring that allows for various chemical modifications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and protozoa.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the reduction of the nitro group, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that observed in other nitro-containing compounds like metronidazole .

- Case Study : A study assessed the activity of nitroisoxazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that certain derivatives exhibited trypanocidal effects with IC values ranging from 1.13 µM to 182 µM, demonstrating low cytotoxicity and good selectivity .

Anticancer Activity

This compound has also been explored for its potential as an anticancer agent.

- Targeting Mechanisms : The compound interacts with several biological macromolecules, including proteins involved in cancer cell proliferation. Its ability to generate free radicals may contribute to its cytotoxic effects on tumor cells .

- Research Findings : In vitro studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer metabolism, leading to reduced viability of cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound undergoes metabolic transformations that enhance its bioactivity while minimizing toxicity.

Comparison with Similar Compounds

The biological activity of this compound can be compared to related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4,5-Dihydroisoxazole | Lacks nitro group; lower reactivity | Limited antimicrobial properties |

| 3-Nitroisoxazole | Fully unsaturated; different chemical properties | Moderate antimicrobial activity |

| 3-Nitro-5,6-dihydroisoxazole | Similar structure; different substitution patterns | Variable activity based on substitutions |

Future Directions

Future research should focus on optimizing the structure of this compound to enhance its biological activities while reducing potential side effects. Investigating the effects of various substituents on its pharmacological profile could lead to the development of more effective therapeutic agents.

Propriétés

IUPAC Name |

3-nitro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCSVYLFCWALFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149903 | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-14-8 | |

| Record name | 3-Nitro-4,5-dihydroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1121-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 3-nitro-4,5-dihydroisoxazole in the synthesis of L-Daunosamine?

A1: this compound serves as a key starting material in the synthesis of methyl L-N,O-diacetyldaunosaminide, a derivative of the important anticancer sugar L-Daunosamine []. The synthesis leverages the reactivity of the dihydroisoxazole ring and its substituents to introduce chirality and functional groups necessary for constructing the target molecule.

Q2: What crucial transformation does this compound undergo in this synthetic route?

A2: A critical step involves converting this compound to (E)-3-(1-propenyl)-4,5-dihydroisoxazole (2b) []. This intermediate then undergoes an Asymmetric Dihydroxylation (AD) reaction, introducing two chiral centers with high enantiomeric excess, crucial for the stereochemical outcome of the final L-Daunosamine derivative.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.